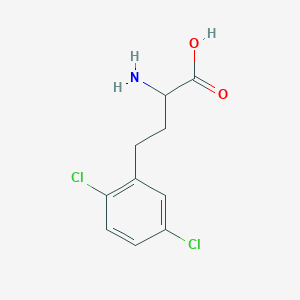
2-Amino-4-(2,5-dichlorophenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-a-Amino-2,5-diclorobencenobutanoico es un compuesto orgánico que pertenece a la clase de los aminoácidos. Presenta un anillo de benceno sustituido con dos átomos de cloro en las posiciones 2 y 5, un grupo amino y una cadena de ácido butanoico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (R)-a-Amino-2,5-diclorobencenobutanoico generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con 2,5-diclorobenceno, que se somete a una serie de reacciones para introducir los grupos amino y ácido butanoico.
Condiciones de reacción: Las reacciones se llevan a cabo bajo condiciones controladas, a menudo involucrando catalizadores y ajustes específicos de temperatura y presión para asegurar que se obtenga el producto deseado.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr una alta pureza.
Métodos de producción industrial
En un entorno industrial, la producción de (R)-a-Amino-2,5-diclorobencenobutanoico puede implicar reactores a gran escala y procesos de flujo continuo para optimizar el rendimiento y la eficiencia. El uso de sistemas automatizados y técnicas avanzadas de monitoreo garantiza una calidad constante y el cumplimiento de las normas de seguridad.
Análisis De Reacciones Químicas
Tipos de reacciones
(R)-a-Amino-2,5-diclorobencenobutanoico puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: Los átomos de cloro en el anillo de benceno pueden sustituirse con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Agentes oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Agentes reductores: El borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo como agentes reductores.
Reactivos de sustitución: Los nucleófilos como los iones hidróxido o las aminas pueden utilizarse para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
(R)-a-Amino-2,5-diclorobencenobutanoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones químicas.
Biología: Se estudia el compuesto por su posible actividad biológica e interacciones con biomoléculas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, incluido su papel como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de (R)-a-Amino-2,5-diclorobencenobutanoico implica su interacción con dianas moleculares como enzimas y receptores. El compuesto puede unirse a estas dianas, modulando su actividad y desencadenando vías bioquímicas específicas. Las vías y dianas exactas dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
(R)-a-Amino-3,4-diclorobencenobutanoico: Estructura similar pero con átomos de cloro en diferentes posiciones.
(R)-a-Amino-2,5-difluorobencenobutanoico: Átomos de flúor en lugar de cloro.
(R)-a-Amino-2,5-dibromobencenobutanoico: Átomos de bromo en lugar de cloro.
Singularidad
(R)-a-Amino-2,5-diclorobencenobutanoico es único debido a su patrón de sustitución específico en el anillo de benceno, que puede influir en su reactividad química y actividad biológica. La presencia de átomos de cloro en las posiciones 2 y 5 puede afectar las propiedades electrónicas del compuesto y las interacciones con otras moléculas, haciéndolo diferente de sus análogos.
Propiedades
Fórmula molecular |
C10H11Cl2NO2 |
|---|---|
Peso molecular |
248.10 g/mol |
Nombre IUPAC |
2-amino-4-(2,5-dichlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-2-3-8(12)6(5-7)1-4-9(13)10(14)15/h2-3,5,9H,1,4,13H2,(H,14,15) |
Clave InChI |
RJEDYAFWGILHRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)CCC(C(=O)O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















